N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine
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Overview
Description
N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a chlorophenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, starting with the preparation of the naphthalene and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including methylation, chlorination, and tetrazole formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a naphthalene ring, chlorophenyl group, and tetrazole moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClN6O |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-N-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C19H17ClN6O/c20-17-8-4-2-6-14(17)12-27-18-10-9-13-5-1-3-7-15(13)16(18)11-22-26-19(21)23-24-25-26/h1-10,22H,11-12H2,(H2,21,23,25) |
InChI Key |
OCEKBJYLALNMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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